2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Overview
Description
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic organic compound belonging to the class of triazolopyridazines This compound features a triazole ring fused to a pyridazine ring, with a tert-butyl group at the 2-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through a cyclization reaction involving 1,2-diamines and 1,3-diketones.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes.
Functionalization: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, and the chlorine atom is introduced via halogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or amino-substituted derivatives.
Scientific Research Applications
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is similar to other triazolopyridazines, such as 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine. it is unique in its tert-butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.
Comparison with Similar Compounds
2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(propyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Properties
IUPAC Name |
2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMICOYKKFCFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446835 | |
Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-59-9 | |
Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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